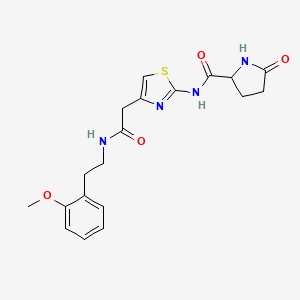

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and an amide functional group. Its molecular formula is C18H20N4O3S with a molecular weight of approximately 368.44 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₃S |

| Molecular Weight | 368.44 g/mol |

| CAS Number | 941943-28-8 |

Research indicates that this compound may act through several biological pathways:

- Integrin Modulation : The compound has shown potential in regulating alpha-IIb/beta-3 integrins, which are crucial for platelet aggregation and adhesion. This suggests a role in thrombotic disease management.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, such as PIM1 (proviral integration site for Moloney murine leukemia virus). Docking studies indicate that the compound fits well into the ATP-binding pocket of PIM1, suggesting competitive inhibition .

- Anti-inflammatory Effects : The structural components of the compound imply potential interactions with inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.

Biological Activity

The biological activity of this compound has been explored in various studies:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cellular proliferation in cancer cell lines, indicating its potential as an anticancer agent. The specific IC50 values (concentration required to inhibit 50% of cell viability) vary across different cell lines but typically range from 10 to 30 µM.

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates when administered at therapeutic doses. Further pharmacokinetic studies are necessary to establish optimal dosing regimens.

Case Studies

- Case Study on Thrombotic Diseases : A study involving animal models of thrombosis reported that administration of the compound significantly reduced thrombus formation compared to control groups, highlighting its potential use as an antithrombotic agent.

- Case Study on Cancer Treatment : In a preclinical trial involving human cancer xenografts in mice, treatment with this compound resulted in a marked decrease in tumor growth rates and improved overall survival compared to untreated controls.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promising anticancer properties through various studies. It has been reported to exhibit significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) with an IC50 value of 1.2 µM. The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cell division, similar to other known anticancer agents.

1.2 Mechanism of Action

Research indicates that N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide may modulate integrin activity without relying on lipid kinase pathways. This suggests a novel approach to influencing platelet function and potentially impacting thrombotic diseases.

2.1 Antioxidative Properties

In addition to its anticancer effects, the compound has demonstrated antioxidative activity, enhancing the antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases.

2.2 Other Biological Activities

The compound is also being explored for its antibacterial properties and potential anti-inflammatory effects. Its structural components suggest interactions with various biological targets, which could lead to diverse therapeutic applications.

Synthesis and Industrial Applications

3.1 Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and pyrrolidine rings through various chemical reactions. Advanced techniques such as continuous flow reactors may optimize yield and purity for industrial applications.

3.2 Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex molecules in chemical research. Its potential applications extend to the development of new materials with specific properties in various industries.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

| Study | Findings |

|---|---|

| Demonstrated modulation of integrin activity affecting platelet function, with implications for thrombotic diseases. | |

| Showed significant antiproliferative activity against MCF-7 cancer cells with a noted mechanism involving tubulin inhibition. | |

| Highlighted antioxidative properties that enhance cellular defense against oxidative stress. |

Propiedades

IUPAC Name |

N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-27-15-5-3-2-4-12(15)8-9-20-17(25)10-13-11-28-19(21-13)23-18(26)14-6-7-16(24)22-14/h2-5,11,14H,6-10H2,1H3,(H,20,25)(H,22,24)(H,21,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRKUJKBUOZPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.